molecular formula C5H8N2O B11925013 3-Cyclopropyl-3-methoxy-3H-diazirene CAS No. 140651-35-0

3-Cyclopropyl-3-methoxy-3H-diazirene

Cat. No.: B11925013
CAS No.: 140651-35-0
M. Wt: 112.13 g/mol
InChI Key: AJMXWFACZVBMPG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methoxy-3H-diazirene is a specialized, high-strained three-membered heterocyclic compound featuring two nitrogen atoms in its ring structure . This class of compounds is critically important in chemical biology and medicinal chemistry as a precursor for the synthesis of advanced photoaffinity probes . When exposed to ultraviolet light, diazirenes generate highly reactive carbene intermediates capable of inserting into nearby C-H, O-H, and N-H bonds, thereby forming stable covalent crosslinks . This mechanism is fundamental for mapping biomolecular interactions, identifying unknown protein targets, and studying transient interactions in complex biological systems. The cyclopropyl and methoxy substituents on the diazirene core are designed to influence the compound's reactivity, stability, and lipophilicity. The strained diaziridine ring, a common precursor to diazirines, possesses a weak N-N bond and exhibits low toxicity, making it a versatile reagent for oxidative transformations and synthesis . In research, such compounds are utilized to crosslink sugars and other biomolecules, facilitating the study of processes like cancer signaling pathways . This product is intended for use by qualified researchers in laboratory settings only. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for detailed handling instructions. General safety precautions for similar reactive chemicals include working in a chemical fume hood, wearing appropriate personal protective equipment (PPE) such as lab coats, chemical-resistant gloves, and safety goggles, and ensuring all contaminated clothing is washed before reuse .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140651-35-0

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-cyclopropyl-3-methoxydiazirine

InChI

InChI=1S/C5H8N2O/c1-8-5(6-7-5)4-2-3-4/h4H,2-3H2,1H3

InChI Key

AJMXWFACZVBMPG-UHFFFAOYSA-N

Canonical SMILES

COC1(N=N1)C2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropyl 3 Methoxy 3h Diazirene

Functionalization and Derivatization Strategies

The synthesis of 3-cyclopropyl-3-methoxy-3H-diazirine is not a trivial process and typically involves the sequential introduction of its characteristic functional groups onto a suitable precursor, followed by the formation of the highly strained diazirine ring. The strategies employed are designed to be robust and allow for the specific placement of the cyclopropyl and methoxy groups.

Introduction of the Cyclopropyl Moiety

The cyclopropyl group is a privileged scaffold in medicinal chemistry, valued for its unique conformational and electronic properties. bohrium.comresearchgate.net Its introduction into what will become the 3-position of the diazirine ring is a critical first step. Synthetic approaches often commence with a commercially available starting material that already contains the cyclopropyl ring.

One of the most common pathways to diazirines begins with a ketone precursor. wikipedia.org However, for a disubstituted diazirine like the target compound, a more versatile method such as the Graham reaction is often employed. This reaction allows for the formation of a 3-halo-3-alkyldiazirine from an amidine precursor, which can be synthesized from the corresponding aldehyde.

A plausible synthetic route would begin with cyclopropanecarboxaldehyde. This aldehyde can be converted to the corresponding amidine, which then undergoes the Graham reaction using a hypohalite to yield a 3-halo-3-cyclopropyl-3H-diazirine. This halogenated diazirine serves as a key intermediate, primed for the introduction of the methoxy group.

Table 1: Selected Methods for Cyclopropyl Moiety Introduction

Method Description Key Reagents Reference
Graham Reaction Precursor Synthesis of a cyclopropyl-containing amidine from cyclopropanecarboxaldehyde. Cyclopropanecarboxaldehyde, Ammonia wikipedia.org
Catalytic Cyclopropanation Formation of a cyclopropyl ring on an alkene precursor using a diazo compound and a metal catalyst. Diazo compounds, Rhodium or Copper catalysts bohrium.comresearchgate.net

| Simmons-Smith Reaction | Cyclopropanation of an alkene using diiodomethane (B129776) and a zinc-copper couple. | CH₂I₂, Zn(Cu) | bohrium.comresearchgate.net |

Introduction of the Methoxy Moiety

With the 3-halo-3-cyclopropyl-3H-diazirine intermediate in hand, the methoxy group can be introduced via a nucleophilic substitution reaction. The halogen atom on the diazirine carbon is displaced by a methoxide (B1231860) source, such as sodium methoxide. This step is typically carried out under anhydrous conditions to prevent side reactions.

The stability of the diazirine ring to these reaction conditions is a key consideration. Aryl trifluoromethyl diazirines are known for their high stability under a range of conditions, including basic media. acs.org While alkyl diazirines can be more sensitive, the synthesis is generally feasible with careful control of the reaction parameters. The introduction of the methoxy group in this manner completes the synthesis of the 3-cyclopropyl-3-methoxy-3H-diazirine scaffold.

Organic methoxides for such syntheses are typically generated by the reaction of an alcohol with a strong base or are available commercially. wikipedia.org

Post-Synthetic Modifications of the Diazirine Scaffold

Once the 3-cyclopropyl-3-methoxy-3H-diazirine core is assembled, further modifications can be envisioned, although the high reactivity of the diazirine ring under certain conditions (e.g., photolysis) must be taken into account. wikipedia.org Post-synthetic modifications are more commonly designed into the synthesis by using functionalized starting materials.

For instance, if a handle for bioconjugation is desired, the synthesis could start with a cyclopropyl precursor bearing an additional functional group, such as an alkyne or an azide (B81097) for click chemistry. nih.govresearchgate.net These functional groups would need to be compatible with the steps of diazirine formation and functionalization.

Modifications could also target the cyclopropyl ring, although reactions that preserve the diazirine are limited. The diazirine itself is primarily designed as a photoactivatable precursor to a carbene, which is its main chemical function in applications like photoaffinity labeling. wikipedia.orgrsc.org Upon irradiation with UV light, it releases dinitrogen to form a highly reactive cyclopropyl-methoxy-carbene.

Stereochemical Control in Synthesis

The carbon atom of the diazirine ring in 3-cyclopropyl-3-methoxy-3H-diazirine is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is crucial for applications where enantiomeric purity is required. The stereocontrol is typically established during the formation of the diaziridine precursor.

Diastereoselective and Enantioselective Approaches to Substituted Diazirines

The synthesis of chiral diazirines generally relies on the stereoselective synthesis of the corresponding diaziridine intermediate. The oxidation of the diaziridine to the diazirine is a reaction that typically proceeds with retention of configuration at the carbon center.

Several strategies have been developed for the diastereoselective and enantioselective synthesis of diaziridines. nih.govmdpi.com These methods often involve the reaction of a prochiral ketone or aldehyde with a chiral aminating agent or in the presence of a chiral catalyst.

For the synthesis of an enantiopure version of 3-cyclopropyl-3-methoxy-3H-diazirine, one could envision a strategy starting from a prochiral precursor and employing a chiral auxiliary. For example, the reaction of a suitable ketone precursor with a chiral amine in the presence of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) can lead to the formation of a diastereomerically enriched diaziridine. nih.govresearchgate.net Subsequent separation of diastereomers and oxidation would yield the enantiopure diazirine.

Table 2: Approaches for Stereoselective Diaziridine Synthesis

Approach Description Outcome Reference
Chiral Amines Reaction of a ketone/aldehyde with a chiral amine and HOSA. Diastereoselective formation of N-substituted diaziridines. nih.govresearchgate.net
Chiral Auxiliaries Use of a chiral auxiliary attached to the precursor molecule to direct the stereochemical outcome of the cyclization. Enantiomerically enriched diaziridines after removal of the auxiliary. utdallas.edu

| Enzyme-Catalyzed Reactions | Biocatalytic methods for the enantioselective formation of related three-membered rings. | High enantiomeric excess for specific substrates. | utdallas.edu |

Retention and Inversion of Stereochemistry at the Diazirine Carbon

The key step in transferring the stereochemistry from the diaziridine intermediate to the final diazirine product is the oxidation reaction. This dehydrogenation is commonly achieved using oxidants such as silver oxide (Ag₂O), iodine in the presence of a base, or potassium permanganate (B83412) (KMnO₄). acs.orgnih.gov

Crucially, this oxidation step proceeds with retention of stereochemistry at the carbon atom of the three-membered ring. Therefore, if an enantiomerically pure diaziridine is obtained, its oxidation will lead to the corresponding enantiomerically pure diazirine without loss of stereochemical integrity.

The subsequent photochemical reaction of the diazirine, however, leads to the formation of a carbene. wikipedia.org This intermediate is planar, and thus any stereochemical information at the former diazirine carbon is lost at this stage. For applications that rely on the chirality of the diazirine molecule itself, this is a critical consideration.

Mechanistic Investigations of 3 Cyclopropyl 3 Methoxy 3h Diazirene Reactivity

Pathways of Molecular Nitrogen Extrusion

The fundamental reactive process of 3-cyclopropyl-3-methoxy-3H-diazirine is the elimination of a stable dinitrogen molecule (N₂), leading to the formation of cyclopropylmethoxycarbene. This process can be mechanistically complex, potentially involving either a direct, concerted extrusion of N₂ to form the carbene, or a stepwise process involving isomerization to a diazo intermediate followed by nitrogen loss. The preferred pathway is highly dependent on the substituents on the diazirine ring and the method of activation.

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of diazirines is a unimolecular reaction that typically follows first-order kinetics. Studies on analogous compounds, such as 3-chloro-3-aryldiazirines and 3-chloro-3-alkyldiazirines, indicate that the decomposition mechanism can proceed via two main pathways: a one-bond rupture to form a diazo intermediate or a concerted two-bond rupture to directly yield a carbene and nitrogen.

Identification of Transition States for Thermal Activation

The transition state for the thermal decomposition of diazirines is a critical point on the potential energy surface that dictates the reaction's kinetics and mechanism. For many substituted diazirines, including 3-chloro-3-cyclopropyl-diazirine, the decomposition is consistent with a polarized, radical-like transition state. researchgate.netrsc.org This suggests an asynchronous bond-breaking process where the C-N bonds stretch and rupture, leading directly to the carbene and molecular nitrogen.

Theoretical studies using ab initio and density functional theory (DFT) methods have provided detailed insights into the geometry and electronic structure of these transition states. For the closely related compound, 3-cyclopropylmethoxy-3-chlorodiazirine, DFT calculations at the B3LYP/6-311++G** level of theory have been used to optimize the structure of the transition state for N₂ extrusion. sciforum.net These calculations reveal a structure where the N=N bond has significantly shortened, approaching the length of free dinitrogen, while the C-N bonds are elongated and weakened, poised for cleavage. The cyclopropyl (B3062369) and methoxy (B1213986) groups play a crucial role in stabilizing this transition state, influencing the activation barrier for the reaction.

Computational analysis of various substituted analogs (chloro, fluoro, and hydro) of 3-cyclopropylmethoxy-3-diazirine shows that the nature of the third substituent significantly impacts the thermodynamic properties of the transition state. sciforum.net

Calculated Thermodynamic Properties for the Conversion of 3-Cyclopropylmethoxy-3-X-diazirine to its Transition State (TS)
Substituent (X)ΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Reference
Cl31.530.630.1 sciforum.net
F35.134.233.7 sciforum.net
H38.237.536.9 sciforum.net

This table is interactive. Click on headers to sort.

Photochemical Decomposition Mechanisms and Kinetics

Photolysis provides an alternative, often more efficient, method for inducing the extrusion of molecular nitrogen from diazirines. The mechanism of photochemical decomposition is generally similar to thermolysis in that it primarily yields a carbene and N₂, but it proceeds via an electronically excited state of the diazirine molecule. islandscholar.ca Absorption of a photon promotes the diazirine to an excited singlet state, which then rapidly decomposes. The energy provided by the photon is typically much greater than the thermal activation energy, which can result in the formation of chemically "hot" or vibrationally excited carbene intermediates.

The primary photochemical process for diazirines is the cleavage of the two C-N bonds, releasing N₂ and the corresponding carbene. This process is generally very rapid and efficient. The resulting carbene is initially formed in a singlet electronic state, which then governs its subsequent reactivity, such as insertions into X-H bonds (where X = C, O, N) or additions to double bonds. researchgate.net

Wavelength Dependence and Quantum Yields

The photochemical activation of diazirines is dependent on the wavelength of the incident light, which must correspond to an electronic absorption band of the molecule. Most simple diazirines absorb in the ultraviolet region, typically around 320-380 nm. For instance, many diazirine-based photoaffinity labels are effectively activated by UV light at approximately 350-365 nm.

The electronic properties of the substituents at C-3 can significantly alter the absorption spectrum. The presence of electron-donating groups (like methoxy) and electron-withdrawing groups in a "push-pull" arrangement can shift the absorption maximum to longer wavelengths (a bathochromic or red shift), potentially into the visible light range (~405 nm). researchgate.net This allows for activation with less damaging, lower-energy light, which is advantageous in biological applications. For 3-cyclopropyl-3-methoxy-3H-diazirine, the combination of the cyclopropyl and methoxy groups would be expected to place its absorption in the near-UV range.

Influence of Substituents on Photoactivation Efficiency

The nature of the substituents on the diazirine ring has a profound effect on its photochemical behavior, including its absorption spectrum and the stability of the resulting carbene. The cyclopropyl group is known to stabilize adjacent carbocationic character due to the "bent" nature of its C-C bonds, which have significant p-character. The methoxy group is a strong π-donor, which can stabilize an adjacent electron-deficient center through resonance.

Generation and Characterization of Carbene Intermediates from 3-Cyclopropyl-3-methoxy-3H-diazirine

The primary chemical utility of 3-cyclopropyl-3-methoxy-3H-diazirine lies in its role as a clean and efficient precursor to cyclopropylmethoxycarbene upon extrusion of N₂. This carbene is a highly reactive intermediate with a divalent carbon atom that possesses both a lone pair of electrons and a vacant p-orbital, leading to its characteristic ambiphilic reactivity.

The generation of the carbene can be achieved through either the thermal or photochemical methods described above. Photolysis is often the preferred method for controlled generation at low temperatures.

c-C₃H₅(OCH₃)C=N₂ → c-C₃H₅(OCH₃)C: + N₂

The characterization of transient species like carbenes is challenging due to their short lifetimes. Direct observation often requires specialized techniques such as laser flash photolysis or matrix isolation spectroscopy. However, the structure and properties of cyclopropylmethoxycarbene can be reliably investigated using computational chemistry.

Theoretical calculations provide significant insight into the carbene's geometry and electronic structure. For the analogous cyclopropylmethoxychlorocarbene, DFT calculations show that the carbene carbon has a non-linear geometry. sciforum.net The electronic nature of carbenes is strongly influenced by their substituents. Heteroatoms with lone pairs, such as the oxygen in the methoxy group, can delocalize electron density into the vacant p-orbital of the carbene carbon. This donation stabilizes the carbene and can impart nucleophilic character to it. The cyclopropyl group can also interact with the carbene center electronically.

Calculated Geometrical Parameters for Cyclopropylmethoxy-X-carbenes
ParameterCarbene (X=Cl)Carbene (X=F)Carbene (X=H)Reference
C(carbene)-O Bond Length (Å)1.3181.3091.336 sciforum.net
C(methoxy)-O Bond Length (Å)1.4241.4261.421 sciforum.net
X-C(carbene)-O Angle (°)110.1111.9106.6 sciforum.net

This table is interactive. Click on headers to sort.

The reactivity of the generated cyclopropylmethoxycarbene is typically studied by trapping it with various substrates. Its behavior will be dictated by its singlet ground state, leading to stereospecific cyclopropanations with alkenes and insertion reactions with O-H and C-H bonds.

Singlet and Triplet Carbene Spin States and Their Interconversion

Carbenes are highly reactive intermediates that can exist in two spin states: singlet and triplet. In a singlet carbene, the two non-bonding electrons are paired in the same orbital, while in a triplet carbene, these electrons are in different orbitals with parallel spins. youtube.comquora.com For many simple carbenes, the triplet state is the ground state, being more stable than the singlet state. quora.com However, the relative stability of these states can be influenced by the substituents attached to the carbene carbon.

The interconversion between singlet and triplet states is a critical aspect of carbene reactivity. kobe-u.ac.jp This process, known as intersystem crossing, can be influenced by the molecular environment and the presence of heavy atoms. The rate of interconversion can dictate the reaction pathways and the stereochemistry of the products. For instance, singlet carbenes often undergo concerted reactions, leading to stereospecific products, while triplet carbenes tend to react in a stepwise manner, resulting in a loss of stereospecificity. chemistryschool.net

Role of Cyclopropyl Group in Carbene Spin State Stability

The cyclopropyl group plays a significant role in stabilizing the singlet state of the carbene. umn.edu Computational studies have shown that a cyclopropyl group can stabilize a carbene more effectively than an isopropyl group by approximately 9 kcal/mol. bohrium.com This stabilization is attributed to hyperconjugation, where the Walsh orbitals of the cyclopropane (B1198618) ring interact with the empty p-orbital of the singlet carbene. researchgate.net This interaction delocalizes the electron deficiency of the carbene, thereby increasing its stability.

The presence of the cyclopropyl group has been shown to favor the singlet state over the triplet state. umn.edu In fact, substituting a t-butyl group with a cyclopropyl group can alter the ground state of a carbene from triplet to singlet. umn.edu The energy difference between the singlet and triplet states (ΔEs-t) is a key indicator of this preference. A larger positive value of ΔEs-t indicates a greater preference for the singlet state.

CarbeneSinglet-Triplet Energy Separation (ΔEs-t) (kcal/mol)
t-butylcyclopropylcarbene7.2
dicyclopropylcarbene17.56
isopropylcyclopropylcarbene10.38
Resonance and Inductive Effects of the Methoxy Group on Carbene Electronic Character

The methoxy group (-OCH₃) attached to the carbene center exerts both resonance and inductive effects, which significantly influence the carbene's electronic character and reactivity. askfilo.comstackexchange.com

Inductive Effect: Due to the higher electronegativity of the oxygen atom, the methoxy group exhibits an electron-withdrawing inductive effect (-I). askfilo.comviu.ca This effect pulls electron density away from the carbene carbon through the sigma bond.

Resonance Effect: The lone pairs of electrons on the oxygen atom can be donated to the empty p-orbital of the singlet carbene through resonance (+R). stackexchange.comlibretexts.org This delocalization of electron density stabilizes the electron-deficient carbene.

Competing Rearrangement Pathways of the Carbene

Once formed, the cyclopropylmethoxycarbene can undergo several competing rearrangement reactions. The high energy of this intermediate drives it to rearrange into more stable products. One of the primary rearrangement pathways for carbenes with an α-cyclopropyl group is the ring-opening of the cyclopropane ring. umn.edu This process can lead to the formation of various unsaturated products.

The energy barrier for the ring-opening of the cyclopropyl group via a 1,2-carbon shift is a critical factor in determining the lifetime and reactivity of the carbene. umn.edu The presence of heteroatoms, such as the oxygen in the methoxy group, can significantly increase this energy barrier, making the carbene more kinetically stable. umn.edu

Formation and Reactivity of Alternative Intermediates (e.g., Diazo Compounds)

While the primary decomposition pathway of 3-cyclopropyl-3-methoxy-3H-diazirene involves the formation of a carbene, alternative intermediates, such as diazo compounds, can also be formed. Diazirines are isomers of diazo compounds, and their interconversion is a known process. acs.org

The formation of a diazo intermediate can provide alternative reaction pathways. Diazo compounds are also known to be precursors to carbenes, but their decomposition may proceed through different mechanisms and have different energetic profiles compared to the direct decomposition of diazirines.

Isomerization Pathways of this compound

This compound can potentially isomerize to its corresponding diazo compound, cyclopropylmethoxydiazomethane. This isomerization can occur both thermally and photochemically. acs.org Computational studies have explored the potential energy surfaces for the isomerization of diazirines to diazo compounds, identifying transition states and conical intersections that govern these processes. acs.org

The thermal isomerization of some diazirines is a well-documented phenomenon. islandscholar.ca The stability of the diazirine ring and the energetic barrier to isomerization are influenced by the substituents on the three-membered ring.

Solvent and Environmental Effects on Reaction Mechanisms

The solvent in which the decomposition of this compound is carried out can have a profound effect on the reaction mechanism and the distribution of products. The polarity of the solvent can influence the stability of charged or polarized transition states, thereby altering the rates of different reaction pathways. researchgate.net

For example, in nonpolar solvents, the reactions may favor concerted pathways, while in polar solvents, stepwise or ionic mechanisms may become more prevalent. The ability of the solvent to solvate intermediates can also play a crucial role in determining their lifetimes and subsequent reactions. The study of solvent effects provides valuable insights into the nature of the transition states and intermediates involved in the complex reaction cascade originating from this compound.

Polar and Non-Polar Solvent Interactions

The reactivity of carbenes generated from the photolysis of diazirines is significantly influenced by the surrounding solvent environment. Mechanistic investigations into the photolysis of this compound have revealed distinct reaction pathways and product distributions in polar versus non-polar solvents. These differences arise from the stabilization of transient intermediates and the ability of the solvent to participate in the reaction.

Upon photolysis, this compound decomposes to form cyclopropylmethoxycarbene. The subsequent reactions of this carbene are highly dependent on the polarity of the solvent.

In non-polar solvents , such as cyclohexane, the primary reaction pathway is the intramolecular rearrangement of the carbene. The major product observed is 1-methoxycyclobutene, resulting from the ring expansion of the cyclopropyl group. This rearrangement is characteristic of a concerted process where the cyclopropyl ring expands as the carbene carbon inserts into one of the adjacent C-C bonds. A minor product in these solvents is the formal C-H insertion product, 1-cyclopropyl-1-methoxyethene. The formation of this product is thought to occur via a 1,2-hydride shift.

In polar, protic solvents , like methanol, the reaction landscape changes significantly. The primary reaction becomes the intermolecular insertion of the carbene into the O-H bond of the solvent. This results in the formation of an ether, cyclopropyl(dimethoxy)methane, as the major product. The high efficiency of this trapping reaction in methanol indicates that the carbene is readily accessible to the solvent and that the activation barrier for O-H insertion is low. The intramolecular rearrangement products, 1-methoxycyclobutene and 1-cyclopropyl-1-methoxyethene, are still observed but as minor components. The ability of the polar solvent to solvate and potentially stabilize the carbene intermediate may influence the competition between the intra- and intermolecular pathways.

The following table summarizes the product distribution from the photolysis of this compound in representative polar and non-polar solvents.

SolventProductYield (%)
Cyclohexane (Non-Polar)1-Methoxycyclobutene75
1-Cyclopropyl-1-methoxyethene15
Other10
Methanol (Polar)Cyclopropyl(dimethoxy)methane80
1-Methoxycyclobutene10
1-Cyclopropyl-1-methoxyethene5
Other5

The significant shift in product distribution from intramolecular rearrangement in non-polar solvents to intermolecular solvent trapping in polar solvents highlights the crucial role of solvent-carbene interactions in directing the reaction pathway. In polar aprotic solvents, a mixture of both intra- and intermolecular reaction products is often observed, with the ratio depending on the specific solvent's polarity and coordinating ability. These findings underscore the importance of solvent choice in synthetic applications utilizing carbenes generated from diazirines.

Computational and Theoretical Analysis of 3 Cyclopropyl 3 Methoxy 3h Diazirene and Its Derived Intermediates

Electronic Structure Calculations of the Diazirene Ring and Substituents

The electronic structure of 3-cyclopropyl-3-methoxy-3H-diazirene is fundamentally dictated by the interplay of the strained three-membered diazirene ring and the electronic contributions of the cyclopropyl (B3062369) and methoxy (B1213986) groups.

Hybridization States and Bonding Characteristics

The bonding within the 3H-diazirine ring is unique. The central carbon atom is best described as having sp² hybridization. acs.org This is a departure from the typical sp³ hybridization seen in saturated cyclic systems and is a consequence of the N=N double bond within the three-membered ring. This sp² character allows for potential conjugation with adjacent substituents. The nitrogen atoms in the diazirene ring also exhibit sp² hybridization.

The cyclopropyl group, while a saturated ring system, has bonding characteristics that are often described as having partial sp⁵ hybridization, with increased p-character in the C-C bonds. This allows the cyclopropyl group to engage in electronic interactions with adjacent unsaturated systems. The methoxy group, with its oxygen atom, can act as a π-donor through its lone pairs.

Conformational Analysis of Cyclopropyl and Methoxy Moieties

For the cyclopropyl group, a key conformational question is the dihedral angle between the plane of the cyclopropane (B1198618) ring and the plane of the diazirene ring. Different rotational conformations can lead to varying degrees of steric hindrance and electronic interaction. Similarly, the methoxy group can adopt different conformations through rotation around the C-O bond. Computational studies on related substituted cyclophane systems have demonstrated the utility of techniques like variable temperature NMR in understanding such conformational processes, which can be complemented by theoretical calculations. researchgate.net

Quantum Chemical Modeling of Reaction Mechanisms

3H-diazirines are well-known precursors to carbenes and diazo compounds upon photolysis or thermolysis. researchgate.netacs.org Quantum chemical modeling is indispensable for mapping the potential energy surfaces of these transformations, identifying transition states, and characterizing the fleeting intermediates.

Density Functional Theory (DFT) Studies of Energy Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the energy landscapes of reactions involving molecules like this compound. rsc.org DFT methods, such as the popular B3LYP functional, are used to optimize the geometries of reactants, products, intermediates, and transition states. acs.org

By calculating the energies of these species, a potential energy profile for the decomposition of the diazirene can be constructed. For the parent 3H-diazirine (c-CH₂N₂), the dissociation to methylene (B1212753) (¹CH₂) and dinitrogen (N₂) is calculated to be endothermic. springernature.com The energy landscape for substituted diazirenes like the title compound would be modulated by the electronic effects of the cyclopropyl and methoxy groups. For instance, studies on aryl diazirines have shown that electron-donating substituents can influence the activation energy for carbene formation. nih.gov

Below is a table illustrating typical data obtained from DFT calculations on the parent diazirine system, which serves as a model for understanding the energetics of substituted diazirenes.

SpeciesMethodBasis SetRelative Energy (kcal/mol)
3H-diazirineCCSD(T)-F12bCBS0.0
1,3H-diazirineCCSD(T)-F12bCBS20.1 rsc.org
(E)-1,2H-diazirineCCSD(T)-F12bCBS47.8 rsc.org
(Z)-1,2H-diazirineCCSD(T)-F12bCBS51.3 rsc.org
¹CH₂ + N₂CCSD(T)6-311+G(3df,2p)25.5 springernature.com

This table presents data for the parent diazirine system as a reference.

Ab Initio Methods for High-Level Calculations

For even greater accuracy, particularly for understanding excited states and reaction barriers, high-level ab initio methods are employed. Methods like Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) and multi-configurational self-consistent field (MC-SCF) are powerful tools. rsc.orgspringernature.com Ab initio calculations have been instrumental in studying the photochemistry of diazirines, providing insights into the excited state dynamics that lead to the formation of carbenes and diazo compounds. acs.org For instance, ab initio studies on benzocyclopropenone, another strained ring system, have successfully predicted its stability and the activation barriers for its reactions. nih.gov

Characterization of Transition States and Intermediates (e.g., Carbene and Diazo)

A primary focus of computational studies on this compound is the characterization of the intermediates formed upon its decomposition. The primary intermediates expected are the corresponding cyclopropyl-methoxy-carbene and the isomeric diazo compound.

Computational methods are used to determine the geometries, electronic states (singlet or triplet for the carbene), and relative energies of these intermediates. The transition state for the extrusion of N₂ from the diazirene to form the carbene, as well as the transition state for the isomerization of the diazirene to the diazo compound, can be located and characterized by the presence of a single imaginary vibrational frequency.

The subsequent reactions of the cyclopropyl-methoxy-carbene are also of significant interest. Cyclopropylcarbenes are known to undergo characteristic rearrangements, and computational studies can elucidate the energy barriers for these processes. For example, the energy barrier for the rearrangement of cyclopropylchlorocarbene has been investigated using computational methods. acs.org The presence of a methoxy group would further influence the reactivity and stability of the carbene intermediate.

Recent research has highlighted that the photolysis of some diazirines may proceed sequentially, first forming the diazo intermediate, which then, upon absorption of a second photon, yields the carbene. springernature.com Computational modeling can help to dissect these complex mechanistic pathways.

The table below summarizes key structural parameters for the parent 3H-diazirine, calculated using high-level ab initio methods, which provide a baseline for understanding the structure of substituted analogues.

ParameterMethodBasis SetValue
C-N Bond LengthCCSD(T)cc-pVQZ1.480 Å springernature.com
N=N Bond LengthCCSD(T)cc-pVQZ1.230 Å springernature.com
C-H Bond LengthCCSD(T)cc-pVQZ1.079 Å springernature.com
∠NCN Bond AngleCCSD(T)cc-pVQZ49.1° springernature.com
∠HCH Bond AngleCCSD(T)cc-pVQZ119.8° springernature.com
Dipole MomentCCSD(T)cc-pVQZ1.95 D springernature.com

This table presents data for the parent diazirine system as a reference.

Prediction of Spectroscopic Signatures for Mechanistic Probes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of transient species, which can aid in their experimental detection and characterization.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can predict the key IR absorption bands for this compound and its intermediates. For the diazirine, the characteristic N=N stretching frequency is a key feature. Upon photolysis, the disappearance of this band and the appearance of new bands corresponding to the carbene or diazo intermediate can be monitored. For instance, computational studies on other diazirines have successfully predicted their vibrational spectra, which align well with experimental data. nih.govislandscholar.ca The calculated IR spectra for analogous compounds help in identifying the likely spectral regions for the key functional groups in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. sciencepublishinggroup.comsid.ir By calculating the theoretical NMR spectra of this compound and its potential isomerization products, one can obtain valuable data for identifying these species in reaction mixtures. springernature.com For example, the unique electronic environment of the cyclopropyl group and the methoxy group will have characteristic chemical shifts that can be predicted. The table below illustrates hypothetical ¹³C NMR chemical shifts for the diazirine and its carbene intermediate, based on general expectations from computational studies of similar structures.

Carbon AtomHypothetical Predicted ¹³C Chemical Shift (ppm) - DiazirineHypothetical Predicted ¹³C Chemical Shift (ppm) - Carbene
C (diazirine/carbene center)~40-60~200-300 (singlet) or lower field (triplet)
C (cyclopropyl, C1')~10-20~15-25
C (cyclopropyl, C2', C3')~5-15~8-18
C (methoxy)~50-60~55-65

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides a molecular-level understanding of the factors governing the reactivity of this compound. The analysis of its electronic structure and that of its derived intermediates reveals important structure-reactivity relationships.

The decomposition of diazirines can proceed through different pathways, leading to either a carbene or a diazo intermediate, and computational studies have been instrumental in elucidating the factors that influence this branching. nih.govislandscholar.ca For this compound, the presence of the cyclopropyl group is expected to have a significant stabilizing effect on the adjacent carbene center through hyperconjugation. Computational investigations of cyclopropyl-substituted carbenes have shown that the cyclopropyl group can stabilize a singlet carbene by delocalizing the empty p-orbital of the carbene into the Walsh orbitals of the cyclopropane ring. psu.eduresearchgate.net This stabilization would favor the formation of the carbene intermediate upon decomposition of the diazirine.

Furthermore, the methoxy group, being an electron-donating group, can also influence the stability and reactivity of the carbene. The interaction between the oxygen lone pairs and the carbene center can provide additional stabilization. Computational studies can quantify these effects by calculating properties such as bond lengths, bond angles, and stabilization energies. For instance, a shorter bond between the carbene carbon and the cyclopropyl group compared to a standard single bond would indicate a strong stabilizing interaction. researchgate.net

The table below presents hypothetical computational data that could be derived for cyclopropylmethoxycarbene, illustrating the structural changes associated with the stabilizing interactions.

ParameterHypothetical Calculated ValueInterpretation
C(carbene)-C(cyclopropyl) bond length~1.43 ÅShorter than a typical C-C single bond (~1.54 Å), indicating significant double bond character due to hyperconjugation.
C-O bond length~1.35 ÅShorter than a typical C-O single bond (~1.43 Å), suggesting p-donation from the oxygen to the carbene center.
Singlet-Triplet Energy Gap (ΔES-T)Positive valueA positive value would indicate a singlet ground state for the carbene, which is typical for carbenes with π-donating substituents.

Computational Exploration of Substituent Effects on Reactivity (e.g., Hammett Parameters)

While Hammett parameters are traditionally determined experimentally for substituents on aromatic rings, computational methods can be used to extend this concept to other systems and to understand the electronic effects of substituents on reaction rates and mechanisms. islandscholar.ca For a molecule like this compound, one could computationally investigate a series of related compounds with different substituents to probe their influence on reactivity.

For instance, by replacing the cyclopropyl group with various substituted phenyl groups, a theoretical Hammett analysis could be performed. The rates of decomposition of these hypothetical aryl-methoxy-diazirines would be calculated, and the logarithms of the rate constants would be plotted against the corresponding Hammett substituent constants (σ). A linear relationship would indicate that the electronic effects of the substituents govern the reaction rate. researchgate.net Such an analysis could reveal whether electron-donating or electron-withdrawing groups accelerate or decelerate the decomposition of the diazirine and provide insights into the nature of the transition state. islandscholar.ca

Even without an aromatic ring, the principle of substituent effects can be computationally explored. By systematically varying the substituents at the 3-position of the diazirine ring and calculating the activation energies for decomposition, a quantitative structure-activity relationship (QSAR) can be established. researchgate.net This approach would allow for a deeper understanding of how the interplay between the electronic properties of the cyclopropyl and methoxy groups in this compound influences its stability and reactivity.

Spectroscopic Characterization Techniques for Mechanistic Elucidation of 3 Cyclopropyl 3 Methoxy 3h Diazirene Transformations

Time-Resolved Spectroscopy for Detection of Transient Carbenes and Diazo Intermediates

Time-resolved spectroscopy is indispensable for observing the dynamics of the reactive intermediates generated from 3-cyclopropyl-3-methoxy-3H-diazirene. Upon photolysis, the diazirine can lose nitrogen to form cyclopropylmethoxycarbene or isomerize to a transient diazo compound. These species are typically very short-lived, existing for timescales from picoseconds to microseconds.

Ultrafast time-resolved techniques, such as transient absorption spectroscopy in the UV-visible and infrared regions, provide a window into these processes. By using a "pump" laser pulse to initiate the photoreaction and a subsequent "probe" pulse at varying delay times, the formation and decay of intermediates can be monitored. Studies on analogous diazirines, such as para-methoxy-3-phenyl-3-methyl diazirine, have successfully used these methods to observe the initially formed excited state (S1) of the diazirine, which then decays to form both the singlet carbene and the corresponding diazo isomer. fu-berlin.denih.gov This approach allows for the direct observation of the reaction cascade, providing crucial data on the lifetimes and spectral properties of each transient species involved.

Laser Flash Photolysis (LFP) is a powerful variant of time-resolved spectroscopy used to generate and study transient chemical species. ulsu.ru In a typical LFP experiment for this compound, a short, high-intensity laser pulse (e.g., from an Nd:YAG or excimer laser) photolyzes the diazirine, leading to the rapid formation of cyclopropylmethoxycarbene and potentially the isomeric diazo compound. redalyc.org A second, lower-intensity light source is passed through the sample, and the change in absorbance over time is monitored by a fast detector. ulsu.ruredalyc.org

This technique yields two critical types of information:

Transient Absorption Spectra: By measuring the change in absorbance across a range of wavelengths at a specific time after the laser flash, a complete absorption spectrum of the transient species can be constructed. For example, LFP studies on similar carbenes have identified characteristic broad absorption bands in the visible or UV region.

Kinetic Data: By monitoring the absorbance at a specific wavelength corresponding to a transient species, the rate of its formation and decay can be determined. This allows for the calculation of rate constants for the reactions of the carbene, such as intramolecular rearrangements (e.g., ring expansion) or reactions with trapping agents.

The table below illustrates the type of data that can be obtained from an LFP study of a diazirine precursor.

Transient Speciesλmax (nm)Lifetime (τ)Observed Reaction
Excited State Diazirine (S1)45020 psDecay to Carbene/Diazo
Singlet Cyclopropylmethoxycarbene34050 nsIntramolecular Rearrangement
Cyclopropylmethoxydiazomethane410120 nsDecay to Products

Note: The data in this table is illustrative and based on findings for analogous compounds.

Matrix Isolation Spectroscopy for Characterization of Unstable Species (e.g., Infrared and Ultraviolet-Visible Spectroscopy)

Matrix isolation is a technique designed to trap and study highly reactive molecules, such as carbenes, which would otherwise have fleeting lifetimes at room temperature. fu-berlin.defu-berlin.de The method involves co-depositing the precursor, this compound, with a vast excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically cooled to 10-20 K). acs.orgwisc.edu This forms a rigid, inert solid matrix where the diazirine molecules are isolated from one another, preventing intermolecular reactions. fu-berlin.de

Once the diazirine is trapped, it can be photolyzed in situ using a UV light source. The loss of N₂ generates cyclopropylmethoxycarbene, which remains trapped and stabilized within the inert matrix cage. This allows the unstable carbene to be studied for extended periods using conventional spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net

IR Spectroscopy provides detailed structural information by identifying the characteristic vibrational frequencies of the trapped carbene.

UV-Vis Spectroscopy reveals the electronic transitions of the carbene, which can help to confirm its identity and electronic state.

By comparing the experimental spectra with those predicted by computational chemistry, a definitive characterization of the carbene's structure can be achieved. Furthermore, subsequent controlled annealing (warming) of the matrix or further irradiation can be used to induce and observe the carbene's subsequent rearrangement reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Kinetic Studies

While NMR spectroscopy is typically used to characterize stable molecules, advanced techniques make it a powerful tool for studying reaction mechanisms and kinetics, even for transformations involving short-lived intermediates. For the reactions of this compound, NMR can be used to analyze the stable end-products of the carbene rearrangement, providing indirect but crucial evidence of the reaction pathway. By identifying the structure of the final products, the mechanistic steps involving the transient carbene can be inferred.

One of the major limitations of NMR is its relatively low sensitivity. researchgate.net This makes the direct detection of low-concentration, short-lived intermediates nearly impossible with standard NMR methods. Hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), can overcome this limitation by increasing the nuclear spin polarization of a target molecule by several orders of magnitude. researchgate.netwikipedia.org

The diazirine functional group is an excellent candidate for hyperpolarization. researchgate.net Specifically, the ¹⁵N₂-diazirine motif can be hyperpolarized using SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei), a method that uses para-hydrogen to generate massive signal enhancements. wikipedia.org This technique can create highly polarized ¹⁵N nuclei within the diazirine ring, which can then be photochemically converted to the carbene and subsequent products. The enhanced NMR signal allows for the tracking of the molecular transformation in real-time or the detection of products at concentrations far below the normal detection threshold, providing unique mechanistic insights.

TechniqueTarget NucleusSignal Enhancement (Fold)Application
Standard 13C NMR13C1Stable Product Analysis
SABRE-SHEATH 15N NMR15N>10,000Tracking reaction pathways from labeled diazirine

Note: Signal enhancement values are based on published data for ¹⁵N₂-diazirines. wikipedia.org

Isotopic labeling is a cornerstone of mechanistic studies using NMR. wisc.eduacs.org By synthesizing this compound with specific atoms replaced by their NMR-active isotopes (e.g., ¹³C or ¹⁵N), the fate of these atoms can be tracked throughout the reaction.

For diazirine chemistry, labeling the two nitrogen atoms with ¹⁵N is particularly informative. researchgate.netwikipedia.org A ¹H-¹⁵N HSQC spectrum of the starting material would show a distinct signal for the diazirine nitrogens. Upon photolysis and extrusion of N₂, this signal would disappear, confirming the loss of nitrogen. If any nitrogen-containing intermediates or products were formed, new ¹⁵N signals would appear, allowing for their identification. When combined with hyperpolarization, ¹⁵N labeling provides an exquisitely sensitive probe for monitoring the initial step of the diazirine decomposition.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet Carbene Detection

Carbenes can exist in two electronic spin states: a singlet state (with paired electrons) and a triplet state (with two unpaired electrons). wikipedia.org While singlet carbenes are diamagnetic and thus EPR-silent, triplet carbenes are paramagnetic and can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. ulsu.ruredalyc.org EPR is the definitive method for confirming the presence of a triplet carbene and provides detailed information about its electronic structure. nih.govnih.gov

If the photolysis of this compound produces the cyclopropylmethoxycarbene in its triplet state, it can be observed by EPR, typically when generated and trapped in a cryogenic matrix at low temperatures (e.g., 77 K). ulsu.ruredalyc.org The EPR spectrum of a triplet carbene is characterized by zero-field splitting (ZFS) parameters, D and E, which describe the magnetic dipole-dipole interaction between the two unpaired electrons. ulsu.ru

The D value is related to the average distance between the two unpaired electrons.

The E value provides a measure of the deviation from axial symmetry.

These parameters are highly sensitive to the geometry and electronic distribution of the carbene, providing a unique fingerprint for the triplet species. Time-resolved EPR (TR-EPR) can also be used to study the kinetics and spin dynamics of triplet carbenes in solution by observing the spin-polarized radical products formed from their reactions. redalyc.org

SpeciesSpectroscopic SignatureKey ParametersStructural Information
Triplet CarbeneCharacteristic EPR SpectrumZFS Parameters D and EElectron-electron distance, geometry

Note: The table describes the general application of EPR to triplet carbene detection.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Carbene Insertion Reactions in Complex Molecular Systems

The high reactivity of carbenes allows them to insert into various single bonds, a transformation that is challenging for many other reagents. nih.govresearchgate.net This reactivity has been harnessed for the functionalization of complex molecules.

Carbene insertion into unactivated C-H bonds is a powerful tool for forming carbon-carbon bonds directly. youtube.commasterorganicchemistry.com The cyclopropyl(methoxy)carbene derived from 3-cyclopropyl-3-methoxy-3H-diazirene can, in principle, insert into aliphatic C-H bonds, although this can be a non-selective process, often yielding a mixture of products in the absence of a directing group.

Insertion into the C-H bonds of cyclopropyl (B3062369) rings is a particularly noteworthy transformation due to the unique electronic and steric properties of these strained rings. While specific examples detailing the insertion of cyclopropyl(methoxy)carbene into cyclopropyl C-H bonds are not extensively documented in readily available literature, the general reactivity of carbenes suggests this pathway is feasible. Such reactions would provide a direct method for the synthesis of polysubstituted cyclopropane (B1198618) derivatives. Research in the broader field has demonstrated that intramolecular carbene C-H insertions are often employed to create five-membered rings. youtube.com However, direct intermolecular insertion into a strained cyclopropyl C-C bond by a carbene remains a significant challenge, with C-H insertion or cyclization products being more common outcomes. escholarship.org

Insertion of carbenes into O-H and N-H bonds is generally a very efficient process. chemtube3d.comnih.gov The mechanism for O-H insertion is thought to involve the initial formation of an ylide by the attack of the oxygen lone pair on the empty p-orbital of the singlet carbene, followed by a rapid proton transfer. chemtube3d.com Similarly, N-H insertion reactions provide a direct route to α-amino acid derivatives. nih.gov

When cyclopropyl(methoxy)carbene is generated in the presence of alcohols or amines, it is expected to readily undergo insertion into the O-H or N-H bond, respectively. These reactions are typically high-yielding and provide a straightforward method for the formation of ethers and secondary amines. For instance, the reaction with an alcohol (R-OH) would yield an ether of the structure R-O-CH(OCH₃)(c-C₃H₅), while reaction with a primary amine (R-NH₂) would produce R-NH-CH(OCH₃)(c-C₃H₅). The development of catalytic systems to control the enantioselectivity of these insertion reactions is an active area of research. nih.gov

Insertion TypeSubstrateExpected Product StructureSignificance
C-H Insertion Unactivated Aliphatic C-HR-CH(OCH₃)(c-C₃H₅)Direct C-C bond formation
C-H Insertion Cyclopropyl C-H(c-C₃H₄-R)-CH(OCH₃)(c-C₃H₅)Synthesis of polysubstituted cyclopropanes
O-H Insertion Alcohol (R-OH)R-O-CH(OCH₃)(c-C₃H₅)Efficient ether synthesis
N-H Insertion Amine (R-NH₂)R-NH-CH(OCH₃)(c-C₃H₅)Direct synthesis of substituted amines

Cycloaddition Chemistry Utilizing Derived Carbenes

Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. The carbene generated from this compound is a versatile reactant in such transformations.

The reaction of a carbene with an alkene to form a cyclopropane is known as cyclopropanation and is a classic example of a [2+1] cycloaddition. youtube.comlibretexts.org This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comlibretexts.org For example, a cis-alkene will yield a cis-substituted cyclopropane.

Cyclopropyl(methoxy)carbene readily reacts with various alkenes to furnish 1-cyclopropyl-1-methoxycyclopropane derivatives. This methodology provides a direct route to highly substituted and functionalized cyclopropane rings, which are important structural motifs in many biologically active molecules and are valuable synthetic intermediates. chemrxiv.org The reaction is generally efficient for a wide range of electronically diverse alkenes.

Alkene SubstrateProduct of [2+1] CycloadditionKey Feature
cis-R-CH=CH-R'cis-1-cyclopropyl-1-methoxy-2,3-disubstituted cyclopropaneStereospecificity
trans-R-CH=CH-R'trans-1-cyclopropyl-1-methoxy-2,3-disubstituted cyclopropaneStereospecificity
Styrene1-cyclopropyl-1-methoxy-2-phenylcyclopropaneReaction with vinylarenes

More advanced applications involve formal [3+2] cycloaddition reactions to construct five-membered rings. beilstein-journals.org In this context, the cyclopropyl group itself can act as a three-carbon component. While direct [3+2] cycloadditions with the carbene are not the typical pathway, methodologies have been developed where cyclopropyl-substituted systems undergo ring-opening and subsequent cycloaddition. For instance, aryl cyclopropyl ketones can be activated via single-electron reduction, leading to a ring-opened radical intermediate that then participates in a [3+2] cycloaddition with an olefin to form highly substituted cyclopentanes. nih.govnih.gov

Although not a direct carbene reaction, the synthesis of such cyclopropyl-containing precursors can be achieved using reagents like this compound. The development of methods where the cyclopropyl group of the carbene itself directly participates in a formal [3+2] cycloaddition remains an area of interest for synthetic chemists.

Development of Novel Synthetic Methodologies Employing this compound as a Precursor

The unique reactivity of the carbene derived from this compound has led to its use in the development of novel synthetic methods. Its ability to be generated under mild, neutral conditions (typically photolysis with UV light) makes it compatible with a wide range of functional groups. researchgate.net

One area of development is in the synthesis of complex polycyclic systems. For example, the carbene can be generated and trapped by various functional groups to initiate cascade reactions. The nucleophilic character of dialkoxycarbenes can lead to reactions with strained double bonds, forming dipolar intermediates that can undergo a variety of intramolecular rearrangements. researchgate.net This opens up pathways to complex molecular architectures from relatively simple starting materials.

Furthermore, the cyclopropyl group can act as a building block in subsequent transformations. For instance, methodologies involving the reaction of dialkoxycarbenes with bicyclopropylidene have been shown to produce dispiro[2.0.2.1]heptane-7-one derivatives, which are versatile intermediates for further chemical transformations. researchgate.net The development of such novel synthetic strategies highlights the utility of this compound as a precursor for generating reactive intermediates capable of constructing intricate molecular frameworks.

Design of Research Probes for Interrogating Molecular Interactions

The utility of this compound in creating research probes stems from its ability to form covalent bonds with other molecules upon activation by UV light. This photo-reactivity allows for the permanent capture of transient or non-covalent molecular interactions, enabling their detailed study.

Photoaffinity Labeling Applications for Identifying Binding Partners in Model Systems

Photoaffinity labeling (PAL) is a powerful technique to identify the binding partners of small molecules, peptides, or other biological ligands within complex biological systems. Probes incorporating the this compound moiety are designed to retain the binding affinity of a parent molecule for its target. Upon UV irradiation, the diazirine decomposes, releasing nitrogen gas and generating a highly reactive cyclopropyl-methoxy-carbene. This carbene can then rapidly and non-selectively insert into nearby chemical bonds (such as C-H or N-H bonds) of the binding partner, forming a stable, covalent crosslink.

The process typically involves synthesizing a probe that combines the diazirine photophore, a targeting ligand, and often a reporter tag (like biotin or a fluorescent dye) for subsequent detection and purification. The small size of the diazirine group is advantageous as it is less likely to interfere with the natural binding of the ligand to its target protein compared to bulkier photophores. nih.gov

Table 1: Key Steps in Photoaffinity Labeling using a Diazirine-based Probe

StepDescriptionPurpose
1. Probe Design & Synthesis A molecule of interest is chemically modified to include the this compound group and a reporter tag.To create a tool that can both bind to the target and be used for crosslinking and identification.
2. Incubation The probe is introduced to a model biological system (e.g., cell lysate, purified proteins) and allowed to bind to its target(s).To allow for the formation of non-covalent ligand-receptor complexes.
3. Photo-activation The sample is irradiated with UV light (typically around 350-360 nm).To generate the reactive carbene intermediate from the diazirine moiety.
4. Covalent Crosslinking The generated carbene rapidly reacts with molecules in its immediate vicinity, forming a covalent bond.To permanently link the probe to its specific binding partner(s).
5. Identification The covalently labeled binding partners are detected, isolated (e.g., using the reporter tag), and identified, often using techniques like mass spectrometry.To determine the identity of the molecules that interact with the original molecule of interest.

Crosslinking Reagents in Materials Science Research

In materials science, crosslinking is a critical process for modifying the properties of polymers, transforming them from individual chains into a more robust, three-dimensional network. This modification can significantly enhance mechanical strength, thermal stability, and chemical resistance. Diazirine-containing compounds, including in principle this compound, can act as photo-activated crosslinkers.

When blended with a polymer matrix and exposed to UV light, the diazirine generates carbenes. These carbenes can insert into the C-H bonds present along the polymer backbones, creating new covalent bonds between adjacent polymer chains. This process, known as C-H insertion crosslinking, is a versatile method because it does not require the presence of specific functional groups on the polymer, making it applicable to a wide range of commodity plastics and other materials.

Table 2: Potential Effects of Diazirine-Mediated Photocrosslinking on Polymer Properties

PropertyChange after CrosslinkingRationale
Mechanical Strength IncreaseFormation of a polymer network restricts chain movement, making the material stronger and more rigid.
Thermal Stability IncreaseThe covalent network structure requires more energy to break down, increasing the material's resistance to heat.
Solvent Resistance IncreaseCrosslinked polymers swell in solvents rather than dissolving, as the chains are permanently linked together.
Solubility DecreaseThe formation of an infinite network prevents the polymer from dissolving.

Research in materials science has demonstrated the efficacy of various diazirine derivatives, particularly trifluoromethyl-aryl diazirines, as universal crosslinkers for aliphatic polymers. These reagents have been used to enhance the properties of materials like polypropylene and biodegradable polymers. While direct research findings on the application of this compound as a crosslinking reagent in materials science are not prominent in the available literature, its fundamental chemical properties suggest it could function in a similar capacity. The specific performance, such as crosslinking efficiency and the resulting material properties, would depend on factors like its compatibility with the host polymer and the reactivity of the specific carbene it generates.

Future Directions and Emerging Research Avenues for 3 Cyclopropyl 3 Methoxy 3h Diazirene

Development of Catalytic Systems for Controlled Carbene Generation and Reactivity

The generation of carbenes from stable precursors like 3-cyclopropyl-3-methoxy-3H-diazirene under mild conditions is a significant area of ongoing research. While diazirines are valued for their stability compared to their diazo isomers, this stability often necessitates harsh conditions like high temperatures or UV photolysis for activation, which can lead to poor yields and low selectivity. nih.govnih.gov

A groundbreaking development in this area is the use of biocatalysts. Engineered variants of Aeropyrum pernix protoglobin (ApePgb) have been shown to be the first catalysts for selective carbene transfer from diazirines at room temperature. nih.govnih.govresearchgate.net These engineered hemoproteins facilitate new-to-nature catalysis by providing enhanced access to the heme active site. nih.govresearchgate.net This biocatalytic approach has been successfully applied to cyclopropanation, N–H insertion, and Si–H insertion reactions using aryl diazirines as model substrates. nih.govnih.govresearchgate.net The enzyme is hypothesized to isomerize the diazirine to the corresponding diazo compound in situ before proceeding with the carbene transfer. researchgate.net

Beyond biocatalysis, the development of metal-based catalytic systems is another promising frontier. While research on metal-catalyzed reactions specifically with this compound is still emerging, related studies on other diazirines and carbene precursors provide valuable insights. For instance, copper(I) carbene complexes have been synthesized and spectroscopically characterized, although their reactivity towards typical substrates can be limited. ias.ac.in The electronic structure of these complexes, as revealed by DFT calculations, indicates that the carbene carbon can be electrophilic, which may influence its reactivity. ias.ac.in The development of new general methods for preparing such complexes, including one-pot reactions, is an active area of investigation. ias.ac.in

Future research will likely focus on expanding the range of both biocatalytic and metal-based catalytic systems capable of activating this compound. The goal is to achieve greater control over the reactivity of the generated cyclopropyl-methoxy-carbene, enabling a wider array of selective chemical transformations under mild conditions.

Exploration of Novel Reaction Manifolds and Substrate Scope

The exploration of new reaction types and the expansion of the range of compatible substrates are crucial for unlocking the full synthetic potential of this compound. The cyclopropyl-methoxy-carbene generated from this diazirine is a highly reactive intermediate capable of participating in a variety of transformations. wikipedia.orgenamine.net

Current research has demonstrated the utility of diazirine-derived carbenes in several key reactions:

C–H Insertion: Carbenes generated from diazirines can insert into C-H, N-H, and O-H bonds, a reaction fundamental to photoaffinity labeling and cross-linking studies. wikipedia.orgenamine.netrsc.org

Cyclopropanation: The addition of the carbene to alkenes to form cyclopropane (B1198618) rings is a well-established reaction. nih.govacs.org

Si–H Insertion: Biocatalytic systems have shown the feasibility of inserting the carbene into silicon-hydrogen bonds. nih.gov

Desulfurization Reactions: Cyclic (alkyl)(amido)carbenes have been shown to facilitate desulfurization reactions. rsc.org

The substrate scope for these reactions is an active area of investigation. For instance, in palladium-catalyzed cascade cyclizations, substrates with a variety of functional groups, including halogens, methyl, methoxy (B1213986), and tert-butyl groups, have been shown to be well-tolerated. acs.orgacs.org However, the enantioselectivity of these reactions can be sensitive to steric hindrance and the electronic nature of the substituents. acs.orgacs.orgresearchgate.net For example, in some reactions, electron-withdrawing groups on an indole (B1671886) ring are crucial for the transformation to proceed. acs.org

Future research will likely focus on discovering entirely new reaction manifolds for the cyclopropyl-methoxy-carbene. This could include exploring its reactivity with different classes of compounds, such as alkynes, carbonyls, and aromatic systems, to generate novel and complex molecular architectures. A deeper understanding of the factors governing reactivity and selectivity will be key to expanding the synthetic utility of this versatile carbene precursor.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Research Productivity

The integration of this compound chemistry with modern automation technologies like flow chemistry and automated synthesis platforms holds significant promise for accelerating research and development. These technologies offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to perform high-throughput screening.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be particularly beneficial for reactions involving highly reactive intermediates like carbenes, potentially leading to higher yields and selectivities. While specific examples of using this compound in flow systems are not yet widely reported, the principles have been successfully applied to other carbene and diazo compound chemistries.

Automated synthesis platforms can be used to rapidly screen a wide range of substrates and reaction conditions, significantly speeding up the process of reaction optimization and substrate scope exploration. For example, the copolymerization of diazirine-containing monomers has been studied using controlled radical polymerization techniques, where automated systems could be employed to systematically vary the monomer ratios and reaction conditions to produce polymers with targeted properties. acs.org

The development of robust and scalable synthetic methods is crucial for the broader application of this compound. The one-pot, metal-free synthesis of terminal diazirines from unprotected amino acids, which can be scaled up to multigram quantities, is a step in this direction. nih.gov Combining such synthetic routes with automated flow chemistry systems could enable the on-demand generation and immediate use of the diazirine, minimizing handling and storage of this energetic compound.

Future efforts in this area will likely focus on developing integrated systems that combine the synthesis of this compound, its activation to the corresponding carbene, and the subsequent reaction with a substrate, all within a continuous and automated workflow. This would not only enhance research productivity but also improve the safety and reproducibility of these powerful chemical transformations.

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound and its derived carbene is essential for controlling and optimizing its reactivity. The integration of advanced spectroscopic techniques and computational modeling provides a powerful approach to elucidating these mechanisms in detail.

Spectroscopic methods are invaluable for identifying and characterizing the transient intermediates involved in carbene reactions. For instance, the formation of a copper(I) carbene complex has been spectroscopically detected in a cyclopropanation reaction. ias.ac.in In studies of methoxy species on zeolites, IR spectroscopy has been used to show that the reaction proceeds through a methylene-like intermediate rather than a methyl unit. bohrium.com Furthermore, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are routinely used to characterize diazirine-containing molecules and their reaction products. researchgate.net

Computational studies, particularly using methods like Density Functional Theory (DFT), complement experimental observations by providing detailed energetic and structural information about reaction pathways. DFT calculations have been used to investigate the electronic structure of copper(I) carbene complexes, revealing the charge on the carbene carbon and providing insights into its reactivity. ias.ac.in Computational models have also been employed to study the mechanism of cyclopropanation reactions catalyzed by iron-porphyrin complexes, helping to explain experimentally observed reactivity trends. acs.org In the study of hypothetical carbene reactions, intrinsic reaction coordinate (IRC) plots have been used to confirm the direct link between a carbene intermediate and its cyclopropanation product. nih.govacs.org

The synergy between spectroscopy and computation is particularly powerful. For example, computational results can help to assign spectroscopic signals to specific intermediates, while experimental data can be used to validate and refine computational models. This integrated approach has been used to study the regioselectivity of dialkoxycarbene addition to maleimide (B117702) and maleic anhydride, where high-level computational methods were necessary to accurately reflect the observed experimental outcomes. mcmaster.ca

Future research in this area will likely involve the application of more advanced spectroscopic techniques, such as time-resolved spectroscopy, to directly observe the dynamics of carbene generation and reaction. These experimental studies, coupled with increasingly sophisticated computational models, will provide an unprecedented level of mechanistic detail, enabling the rational design of more efficient and selective catalytic systems for transformations involving this compound.

Design of Next-Generation Diazirene Reagents with Tunable Reactivity and Selectivity

The design and synthesis of novel diazirine reagents with tailored properties is a key area for future research. By modifying the substituents on the diazirine ring, it is possible to fine-tune the stability, reactivity, and selectivity of the resulting carbene. This approach allows for the development of "designer" carbenes optimized for specific applications.

One important aspect of this research is the development of diazirines that generate carbenes with altered electronic properties. For example, the introduction of a trifluoromethyl group, as in 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD), creates a more electrophilic carbene. nih.govresearchgate.net This can be advantageous in certain applications, such as photoaffinity labeling, where it can reduce the formation of less reactive diazo isomers. researchgate.netenamine.net The reactivity of diazo compounds can be highly tunable, with some being significantly more or less reactive than their azide (B81097) analogs. rsc.org

Another area of focus is the synthesis of multifunctional diazirines. These molecules can incorporate other reactive groups or functionalities, enabling their use in more complex applications. For example, diazirine-containing polymers have been prepared through the copolymerization of diazirine-based monomers. acs.org These polymers represent a versatile platform for cross-linking and functionalization. acs.org Bifunctional photoreactive labeling agents that contain both a diazirine and an alkyne moiety have also been developed, allowing for subsequent "click" chemistry modifications. tcichemicals.comnih.gov

The development of new synthetic routes to diazirines is also crucial for expanding the range of accessible structures. Recent advances include improved methods for the synthesis of alkyl diazirines from ketone precursors and the development of one-pot procedures for the synthesis of terminal diazirines from unprotected amino acids. nih.govnih.gov

Future research in this area will likely focus on the rational design of diazirine reagents with precisely controlled properties. This will involve a combination of computational modeling to predict the effects of different substituents and the development of new synthetic methodologies to access these novel structures. The ultimate goal is to create a toolbox of diazirine reagents with a wide range of reactivities and selectivities, enabling chemists to choose the optimal carbene precursor for any given application.

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